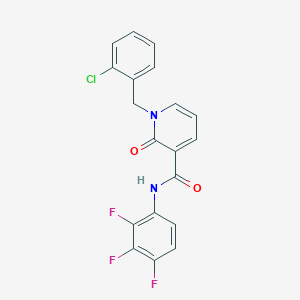
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antibacterial activity against various strains of bacteria. Additionally, it has been found to have low toxicity, making it a potentially safe candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine is its potential as a new drug candidate. It has been shown to have antitumor and antibacterial activity, making it a promising candidate for the treatment of cancer and bacterial infections. However, there are also limitations to its use in lab experiments. For example, the synthesis method can be challenging, and the yield of the reaction is typically around 50-60%. Additionally, the mechanism of action is not fully understood, which can make it difficult to optimize its use as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further studies could be conducted to better understand the mechanism of action and identify potential targets for drug development. Another area of research could focus on the development of new drugs based on 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine, particularly for the treatment of cancer and bacterial infections. Finally, more research could be conducted to evaluate the safety and efficacy of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine in clinical trials.
Synthesemethoden
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine can be synthesized using various methods, including the reaction of 2,4-dimethyl-6-hydroxypyrimidine with oxetan-2-ylmethyl chloride. Another method involves the reaction of 2,4-dimethyl-6-chloropyrimidine with oxetan-2-ylmethanol in the presence of a base. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved using various purification techniques.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine has potential applications in the field of pharmacology, particularly in the development of new drugs. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the treatment of cancer. Additionally, it has been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-10(12-8(2)11-7)14-6-9-3-4-13-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFJEFVSHZBGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)


![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)

![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)


![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)
